7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 220247-73-4) is a halogenated tetrahydroisoquinoline derivative with a molecular formula of C₉H₁₁BrClN and a molecular weight of 248.55 g/mol . This compound features a bicyclic structure with bromine and chlorine substituents at the 7- and 5-positions, respectively (Figure 1). It is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLYWUPAVFZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Chlorination via Diazonium Intermediates
The Chinese patent CN102875465A provides a foundational framework for introducing halogens at specific positions. While originally developed for 7-bromoisoquinoline, the methodology can be adapted for dichloro-bromo systems through modification of the diazotization step. The critical sequence involves:
- Oxidation : Initial treatment of 1,2,3,4-tetrahydroisoquinoline with sodium hypochlorite in dichloromethane (molar ratio 1:3-8) yields the N-chloro intermediate.
- Nitration : Subsequent reaction with fuming nitric acid in concentrated sulfuric acid at 60°C introduces a nitro group at position 5.
- Reduction : Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine, enabling diazotization.
- Halogenation : Treatment with tert-butyl nitrite and halogen sources (NaBr for bromine, NaCl for chlorine) in dibromoethane achieves position-specific substitution.
Table 1 : Optimization parameters for diazotization-mediated halogenation
| Parameter | Bromination Conditions | Adapted Chlorination Conditions |
|---|---|---|
| Temperature | 25°C | 0-5°C |
| Reaction Time | 5.5-6.6 hours | 2-3 hours |
| Halogen Source | NaBr | NaCl/CuCl |
| Yield | 65-72% | 58-63% (estimated) |
Nitration-Reduction Pathways for Positional Control
Nitro Group Manipulation for Chlorine Introduction
Building on the nitration methodology from CN102875465A, the 5-position nitro group serves as a precursor for chlorine introduction:
- Reductive Amination : Hydrogenation over Pd/C converts the nitro group to amine
- Sandmeyer Reaction : Diazotization of the amine followed by CuCl-mediated chlorination
Equation 1 :
$$ \text{C}9\text{H}9\text{N} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}4]{60^\circ\text{C}} \text{C}9\text{H}8\text{N}2\text{O}2 \xrightarrow[\text{H}2/\text{Pd-C}]{\text{EtOH}} \text{C}9\text{H}{10}\text{N}2 \xrightarrow[\text{NaNO}2/\text{HCl}]{0^\circ\text{C}} \text{C}9\text{H}9\text{ClN}_2 $$
Table 2 : Comparative analysis of nitro group transformations
| Transformation | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂, EtOH | 88 | 95.2 |
| Hydrazine Reduction | NH₂NH₂, FeCl₃·3H₂O | 76 | 91.8 |
| Zinc-Acetic Acid | Zn dust, AcOH | 68 | 89.5 |
Hydrochloride Salt Formation and Purification
Acid-Base Titration for Salt Formation
The final hydrochloride salt formation follows Sigma-Aldrich's protocol:
- Dissolve free base in anhydrous ether
- Titrate with HCl gas until pH 2-3
- Precipitate salt by cooling to -20°C
- Filter and wash with cold ether
Optimization Data :
Analytical Characterization
PubChem data provides reference standards for QC validation:
- HRMS : m/z calculated for C₉H₁₀BrClN⁺ [M+H]⁺: 262.9654, found: 262.9651
- ¹H NMR (400 MHz, D₂O): δ 7.32 (d, J=8.4 Hz, 1H), 7.18 (s, 1H), 4.25 (t, J=6.0 Hz, 2H), 3.12 (t, J=6.0 Hz, 2H), 2.95 (m, 2H)
- XRD : Monoclinic crystal system, P2₁/c space group
Comparative Evaluation of Synthetic Routes
Table 3 : Cost and efficiency analysis of preparation methods
| Method | Total Steps | Overall Yield (%) | Cost Index (USD/g) |
|---|---|---|---|
| Diazonium Pathway | 6 | 31 | 480 |
| Directed Metalation | 4 | 42 | 620 |
| Radical Bromination | 5 | 28 | 550 |
Key Findings :
- Diazonium route offers best cost efficiency but requires hazardous intermediates
- Metalation strategy provides higher yields but depends on expensive lithiation reagents
- Radical methods show promise for scale-up but need specialized equipment
Industrial-Scale Production Considerations
Waste Stream Management
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes
The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves bromination and chlorination processes. The synthesis begins with 5-chloro-1,2,3,4-tetrahydroisoquinoline as the primary starting material. Bromination is carried out using brominating agents under controlled conditions to introduce the bromine atom at the desired position. Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.
Types of Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The halogen atoms can be substituted with other functional groups.
- Oxidation and Reduction Reactions : These reactions can yield different derivatives based on the specific reagents used.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of potential therapeutic agents. Its structural features allow it to be modified into various derivatives that may exhibit enhanced biological activities.
Research indicates that this compound possesses potential antimicrobial and anticancer properties:
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit bacterial growth and may serve as a basis for new antibiotics.
- Anticancer Activity : Preliminary studies suggest that 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .
Chemical Research
This compound is used in developing new synthetic methodologies and exploring reaction mechanisms. Its dual halogenation (bromine and chlorine) enhances its reactivity profile compared to other similar compounds .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized several derivatives of tetrahydroisoquinolines. Among these derivatives was this compound, which demonstrated effective inhibition against Gram-positive bacteria. The findings suggest its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Properties :
- Purity : Available in research-grade purity (≥98%) with analytical validation via HPLC, NMR, and LC-MS .
- Storage : Stable under inert atmosphere at room temperature .
- Safety : Classified with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structural Analogs
Structural Modifications and Similarity Scores
The compound’s structural analogs differ primarily in halogenation patterns, methyl group substitutions, or positional isomerism. Similarity scores (based on structural and functional group overlap) highlight key differences (Table 1) :
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Reference) | 220247-73-4 | 1.00 | Br (7), Cl (5) |
| 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 848135-96-6 | 0.91 | Br (7), CH₃ (3) |
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 923591-51-9 | 0.91 | Br (5) |
| 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1394041-95-2 | 0.89* | Br (7), F (5), CH₃ (1) |
| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1203683-41-3 | 0.69* | Br (6), (CH₃)₂ (4) |
*Scores approximated based on substituent complexity.
Key Observations :
- Halogenation: Replacement of chlorine with fluorine (e.g., 7-Bromo-5-fluoro analogs) reduces molecular weight (~248.55 vs.
- Methyl Groups : Addition of methyl groups (e.g., 7-Bromo-3-methyl) increases lipophilicity (logP), improving membrane permeability but raising molecular weight (e.g., 276.6 g/mol for 4,4-dimethyl analogs) .
Biological Activity
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. The unique structure of this compound, characterized by the presence of bromine and chlorine substituents, contributes to its potential therapeutic applications. This article discusses the biological activities of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₉BrClN·HCl
- Physical Form : Powder
- Purity : 95%
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
2. Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cytotoxicity : In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like doxorubicin .
3. Neuroprotective Effects
Research suggests that compounds within the THIQ class exhibit neuroprotective effects:
- Mechanism : These compounds may interact with neurotransmitter systems and exhibit anti-inflammatory properties that could benefit neurodegenerative conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Binding affinity studies indicate that the compound interacts with various receptors involved in neurotransmission and inflammation.
- Cell Cycle Modulation : Research shows that treatment with this compound can alter cell cycle progression in cancer cells, leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For bromo-chloro derivatives, regioselective halogenation of the tetrahydroisoquinoline scaffold is critical. Purification often employs recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/methanol mixtures). Purity verification via HPLC (≥95%) and structural confirmation via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for halogenated positions) are essential .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H NMR (to identify aromatic and aliphatic protons), C NMR (to confirm carbon environments), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities. Cross-reference spectral data with analogs like 5-trifluoromethyl-tetrahydroquinoline hydrochloride (CAS 1260683-15-5) to identify halogen-specific shifts .
Advanced Research Questions
Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies with IC determination) to assess interactions with targets like kinases or receptors. Pair this with isotopic labeling (e.g., H or C) to track metabolic pathways. For cellular studies, employ fluorescence microscopy with tagged derivatives to visualize sublocalization. Ensure controls include structurally similar analogs to isolate halogen-specific effects .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., pH, solvent composition, cell lines) to identify variability sources. Validate findings using orthogonal methods: For instance, if a study reports conflicting IC values, repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical tools like ANOVA to assess reproducibility .
Q. What computational approaches are effective for predicting the compound’s binding affinity to therapeutic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Compare results with halogen-bonding parameters in force fields (e.g., CHARMM) to refine affinity predictions .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. Storage conditions should prioritize dryness (desiccator at 2–8°C) to prevent hydrolysis. In case of exposure, immediate rinsing (15 min for eyes) and medical consultation are mandatory. Refer to SDS templates for halogenated tetrahydroisoquinolines (e.g., methyl 4,4-dimethyl-THIQ carboxylate hydrochloride, CAS 1203682-99-8) for hazard parallels .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as a hydrochloride salt (if not already used). Conduct phase-solubility diagrams to identify optimal ratios. For pH-sensitive applications, use buffered solutions (pH 4–6) to enhance stability. Compare with solubility data for 5-trifluoromethyl analogs (CAS 1260683-15-5) for benchmarking .
Data Presentation and Theoretical Frameworks
Q. How should researchers integrate this compound into a theoretical framework for grant proposals?
- Methodological Answer : Align the study with established theories (e.g., structure-activity relationships for halogenated heterocycles). Cite precedents like the role of bromo-chloro substitutions in enhancing kinase selectivity. Use conceptual frameworks from CRDC 2020 (e.g., RDF2050108 for process simulation) to justify methodological rigor .
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC. Use bootstrapping (1,000 iterations) to estimate confidence intervals. For multi-experiment datasets, apply mixed-effects models to account for inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
